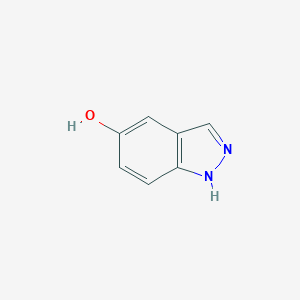

1H-Indazol-5-ol

Übersicht

Beschreibung

M3814, auch bekannt als Peposertib, ist ein potenter und selektiver Inhibitor der DNA-abhängigen Proteinkinase (DNA-PK). DNA-PK ist ein kritisches Enzym, das an der Reparatur von DNA-Doppelstrangbrüchen über den Nicht-homologen Endverknüpfungsweg beteiligt ist. M3814 hat sich als vielversprechend erwiesen, die Wirksamkeit der Strahlentherapie und Chemotherapie zu verbessern, indem es DNA-Reparaturmechanismen in Krebszellen hemmt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von M3814 umfasst eine Reihe von chemischen Reaktionen, die darauf ausgelegt sind, eine Verbindung mit hoher Affinität und Selektivität für DNA-PK zu erzeugen. Der Syntheseweg umfasst typischerweise die Bildung von Schlüsselzwischenprodukten durch Reaktionen wie nukleophile Substitution, Amidbindungsbildung und Cyclisierung. Spezielle Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeute und Reinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von M3814 folgt ähnlichen Synthesewegen, wird aber zur Deckung des kommerziellen Bedarfs hochskaliert. Dies beinhaltet die Verwendung von Großreaktoren, kontinuierlichen Durchflussverfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

M3814 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: M3814 wird als Werkzeugverbindung verwendet, um DNA-Reparaturmechanismen und die Rolle von DNA-PK in zellulären Prozessen zu untersuchen.

Biologie: In der biologischen Forschung wird M3814 verwendet, um die Auswirkungen der DNA-PK-Inhibition auf die Zellzyklusregulation, Apoptose und genomische Stabilität zu untersuchen.

Medizin: M3814 wird als potenzieller therapeutischer Wirkstoff in Kombination mit Strahlentherapie und Chemotherapie zur Behandlung verschiedener Krebsarten untersucht.

Wirkmechanismus

M3814 übt seine Wirkungen aus, indem es die katalytische Aktivität von DNA-PK hemmt und so die Reparatur von DNA-Doppelstrangbrüchen verhindert. Dies führt zu einer Anhäufung von DNA-Schäden in Krebszellen, was letztendlich zum Zelltod führt. Die Hemmung der DNA-PK-Autophosphorylierung ist ein Schlüsselschritt in diesem Prozess, da sie die Aktivierung nachgeschalteter Reparaturwege verhindert . Die molekularen Zielstrukturen von M3814 umfassen den DNA-PK-Komplex, der aus der katalytischen Untereinheit und den regulatorischen Untereinheiten KU70 und KU80 besteht .

Wirkmechanismus

Target of Action

1H-Indazol-5-ol is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor is thought to be a potential intervention target for psoriasis .

Mode of Action

It has been found to regulate the expression ofCYP1A1 by activating the AHR pathway . CYP1A1 is an important enzyme in the body that is involved in the metabolism of xenobiotics and drugs.

Biochemical Pathways

This compound, through its interaction with AHR, can influence several biochemical pathways. The activation of AHR leads to the transcriptional regulation of multiple genes, including those involved in xenobiotic metabolism . This can have downstream effects on various biological processes, including drug metabolism and the response to environmental pollutants.

Result of Action

The activation of AHR by this compound can lead to a variety of cellular and molecular effects. For instance, the regulation of CYP1A1 expression can influence the metabolism of various substances within the body . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of M3814 involves a series of chemical reactions designed to produce a compound with high affinity and selectivity for DNA-PK. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, amide bond formation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of M3814 follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

M3814 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: M3814 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von M3814 verändern, was möglicherweise seine Aktivität beeinflusst.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen können verschiedene Substituenten in das M3814-Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen mit M3814 verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von M3814 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Diese Produkte können verschiedene Derivate und Analoga von M3814 umfassen, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NU7441: Ein weiterer DNA-PK-Inhibitor mit ähnlichen Wirkmechanismen, aber unterschiedlicher chemischer Struktur.

CC-115: Ein dualer Inhibitor von DNA-PK und dem Säugetier-Ziel von Rapamycin (mTOR), der ein breiteres Spektrum an biologischen Wirkungen bietet.

VX-984:

Einzigartigkeit von M3814

M3814 zeichnet sich durch seine hohe Selektivität und Potenz für DNA-PK sowie seine orale Bioverfügbarkeit aus. Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für Kombinationstherapien mit Strahlentherapie und Chemotherapie. Zusätzlich hat M3814 in präklinischen Modellen verschiedener Krebsarten Wirksamkeit gezeigt, was sein Potenzial als vielseitiger und effektiver therapeutischer Wirkstoff unterstreicht .

Eigenschaften

IUPAC Name |

1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDXWEPRYNHNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165967 | |

| Record name | 1H-Indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15579-15-4 | |

| Record name | 1H-Indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15579-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015579154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15579-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

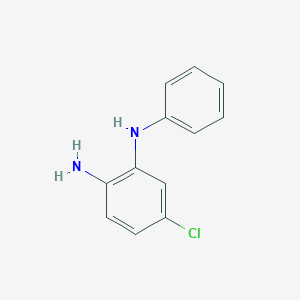

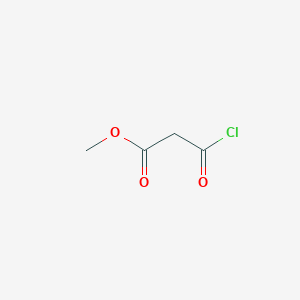

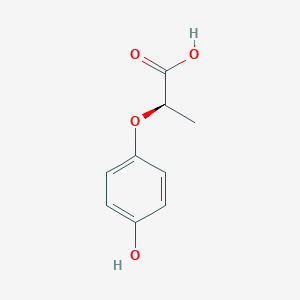

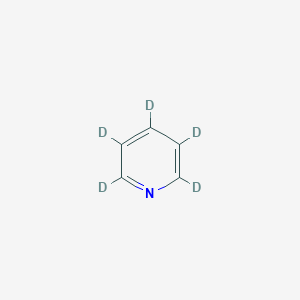

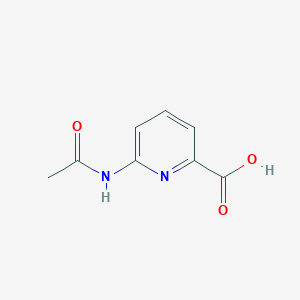

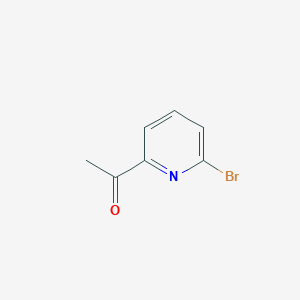

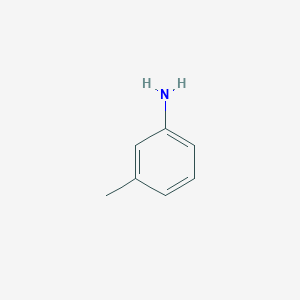

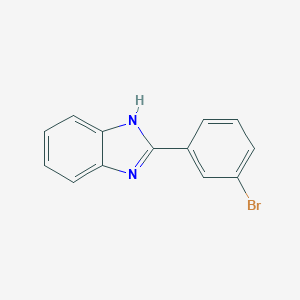

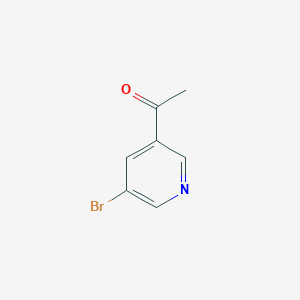

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

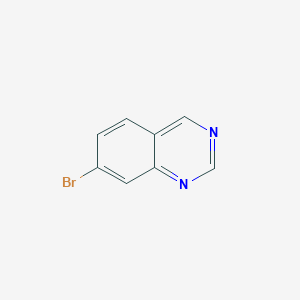

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1H-Indazol-5-ol of interest in the context of monoamine oxidase inhibition?

A: The research paper investigates a series of indazole derivatives, including this compound, for their potential to inhibit monoamine oxidase (MAO) []. While the abstract doesn't provide specific data on this compound's activity, it highlights the exploration of indazole derivatives as novel MAO inhibitors. MAO enzymes play a crucial role in the breakdown of neurotransmitters like dopamine and serotonin. Inhibiting MAO can increase the levels of these neurotransmitters in the brain, making compounds like this compound potentially relevant for conditions like depression and Parkinson's disease. Further research is needed to understand the specific inhibitory activity, selectivity, and potential therapeutic applications of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)